pan-KRAS-IN-10 -

pan-KRAS-IN-10

Catalog Number: EVT-12494629
CAS Number:
Molecular Formula: C45H57N7O5S
Molecular Weight: 808.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pan-KRAS-IN-10 is a novel small molecule designed to target multiple oncogenic variants of the KRAS protein, a key player in many cancers. This compound is part of an emerging class of therapeutics aimed at degrading mutant KRAS proteins, which are notoriously difficult to inhibit due to their role in cell signaling pathways that promote tumor growth and survival. The development of pan-KRAS inhibitors like pan-KRAS-IN-10 represents a significant advancement in targeted cancer therapy.

Source and Classification

Pan-KRAS-IN-10 is classified as a small molecule degrader targeting KRAS mutants. It has been developed through structure-based drug design, focusing on non-covalent interactions that allow it to bind various KRAS alleles without discrimination. This compound is particularly notable for its ability to degrade multiple oncogenic forms of KRAS, including G12D, G12V, and G13D, among others. The design leverages insights from co-crystal structures and binding affinity studies to optimize its efficacy against these targets .

Synthesis Analysis

Methods and Technical Details

The synthesis of pan-KRAS-IN-10 involves several key steps:

  1. Design Phase: Utilizing structure-based design principles, researchers began with known KRAS inhibitors and modified their structures to enhance binding affinity and selectivity for the inactive state of KRAS.
  2. Chemical Modifications: The removal of covalent warheads from existing inhibitors allowed for the development of a non-covalent scaffold that could interact with various KRAS mutants .
  3. Optimization: Extensive optimization was conducted using techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to evaluate binding kinetics and affinities across different KRAS variants .

The final compound was characterized by its ability to form stable ternary complexes with KRAS mutants, demonstrating significant degradation potency in cellular assays.

Molecular Structure Analysis

Structure and Data

The molecular structure of pan-KRAS-IN-10 features a complex arrangement designed for optimal interaction with the KRAS protein. Key structural elements include:

  • Piperazine Moiety: Positioned strategically to engage with critical residues in the KRAS protein.
  • Linker Regions: These regions are crucial for maintaining the appropriate spatial orientation necessary for effective binding .
  • Binding Affinity: The compound exhibits dissociation constants ranging from 10 to 40 nM for various KRAS mutants, indicating high affinity for the inactive state of the protein .

These structural characteristics enable pan-KRAS-IN-10 to effectively inhibit oncogenic signaling pathways associated with mutant KRAS.

Chemical Reactions Analysis

Reactions and Technical Details

Pan-KRAS-IN-10 undergoes several critical reactions once introduced into cellular environments:

  1. Binding Reaction: The compound binds to the inactive form of mutant KRAS, stabilizing it and preventing its activation.
  2. Degradation Pathway: Following binding, pan-KRAS-IN-10 recruits cellular machinery responsible for protein degradation, leading to ubiquitination and subsequent proteasomal degradation of the target protein .
  3. Impact on Signaling: The degradation of mutant KRAS disrupts downstream signaling pathways, including MAPK and PI3K-AKT pathways, essential for cancer cell survival and proliferation .

These reactions collectively contribute to the therapeutic efficacy of pan-KRAS-IN-10 in reducing tumor growth.

Mechanism of Action

Process and Data

The mechanism of action for pan-KRAS-IN-10 involves several steps:

  1. Target Binding: The compound preferentially binds to the inactive state of KRAS mutants due to structural conformations that expose specific binding sites.
  2. Recruitment of E3 Ligases: Once bound, pan-KRAS-IN-10 facilitates the recruitment of E3 ubiquitin ligases, which tag the mutant KRAS for degradation.
  3. Signal Disruption: By degrading mutant KRAS proteins, pan-KRAS-IN-10 effectively disrupts oncogenic signaling pathways that drive cancer progression .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pan-KRAS-IN-10 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400-600 Da, typical for small molecule drugs.
  • Solubility: Soluble in common organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stability under physiological conditions is crucial; studies indicate good stability over extended periods in vitro .

These properties are essential for ensuring effective delivery and bioavailability within therapeutic contexts.

Applications

Scientific Uses

Pan-KRAS-IN-10 has significant potential applications in cancer therapy:

The ongoing research into pan-KRAS-IN-10 highlights its promise as a transformative agent in oncology, particularly for tumors characterized by challenging mutations in the KRAS gene.

Properties

Product Name

pan-KRAS-IN-10

IUPAC Name

(2R,3S)-N-[(7S,13S)-20-[5-[3-(dimethylamino)prop-1-ynyl]-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide

Molecular Formula

C45H57N7O5S

Molecular Weight

808.0 g/mol

InChI

InChI=1S/C45H57N7O5S/c1-10-51-37-16-15-30-20-31(37)33(41(51)32-19-29(13-11-17-50(7)8)23-46-40(32)28(4)56-9)22-45(5,6)25-57-44(55)34-14-12-18-52(49-34)43(54)35(21-38-47-36(30)24-58-38)48-42(53)39-26(2)27(39)3/h15-16,19-20,23-24,26-28,34-35,39,49H,10,12,14,17-18,21-22,25H2,1-9H3,(H,48,53)/t26-,27+,28-,34-,35-,39?/m0/s1

InChI Key

GKQWLLRSRMMAGU-BGVZMYBHSA-N

Canonical SMILES

CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN(C)C)C(C)OC)(C)C)NC(=O)C7C(C7C)C

Isomeric SMILES

CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN(C)C)[C@H](C)OC)(C)C)NC(=O)C7[C@@H]([C@@H]7C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.